2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-11-3-5-13(6-4-11)22-10-16(20)18-9-12-8-15(23-19-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBAYAMYRVUYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Construction of the isoxazole ring: This step may involve the reaction of a suitable precursor with hydroxylamine and an appropriate aldehyde or ketone.
Coupling of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable diene and dienophile.
Final coupling: The final step involves coupling the chlorophenoxy group with the isoxazole-furan intermediate using an appropriate linker, such as an acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoxazole moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related acetamide derivatives. Key differences in substituents, bioactivity, and synthesis are summarized in Table 1 .
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: The 4-chlorophenoxy group in the target compound enhances lipophilicity, favoring membrane penetration in cancer cells, whereas methoxy or nitro groups (e.g., in ) may reduce bioavailability due to increased polarity .
Synthetic Pathways: Sulfonamide-containing analogs () often employ sulfonation of aniline intermediates, followed by acetamide coupling . The target compound’s synthesis likely mirrors methods in , involving chloroacetyl chloride or similar reagents for phenoxy-acetamide formation.
Biological Target Specificity: The target compound’s ATF4 inhibition contrasts with the H₂ receptor antagonism of ranitidine derivatives () and antimicrobial activity of sulfonamide analogs (). This highlights how minor structural changes (e.g., furan vs. sulfonamide) redirect bioactivity.
Metabolic Stability :
- The methylisoxazole moiety in may confer resistance to cytochrome P450 oxidation compared to the furan-isoxazole in the target compound, which could be prone to oxidative metabolism .
Contradictions and Limitations
- Biological data for compounds like are absent, limiting functional comparisons.
Biological Activity
2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
The compound's molecular formula is with a molecular weight of 332.74 g/mol. The presence of the chlorophenoxy group and the isoxazole moiety contributes to its unique chemical properties, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O₄ |
| Molecular Weight | 332.74 g/mol |
| CAS Number | 1105241-13-1 |
The biological activity of 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory processes and cancer progression. Preliminary studies suggest that it may inhibit key enzymes associated with these pathways, leading to altered cellular signaling and reduced inflammation or tumor growth.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures. For instance, Xia et al. demonstrated that derivatives similar to this compound could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Anticancer Potential
The anticancer activity of the compound has been evaluated in various cancer cell lines. Notably, it has been shown to induce apoptosis in A549 lung cancer cells, with an IC50 value indicating effective cytotoxicity. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .
Case Study: A549 Cell Line
A study conducted on A549 cells revealed:
- IC50 Value : 26 µM
- Mechanism : Induction of apoptosis through mitochondrial pathway activation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique efficacy of 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide | 26 | Anticancer |
| N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | 49.85 | Antitumor |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | 0.71 | Autophagy Inducer |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenoxy protons at δ 6.8–7.4 ppm, furan protons at δ 6.2–7.1 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₆H₁₃ClN₂O₄S, exact mass 364.03) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
How can computational methods optimize reaction pathways and predict intermediates for this compound’s synthesis?
Advanced Research Question
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction energetics, transition states, and intermediates (e.g., evaluating nucleophilic aromatic substitution pathways) .
- Reaction path screening : Tools like ICReDD’s workflow integrate computational reaction databases with experimental validation to identify optimal conditions (e.g., solvent/catalyst combinations) .
- Molecular docking : Predict interactions between intermediates and catalysts to refine synthetic routes .
How can researchers address contradictory biological activity data reported for structural analogs of this compound?
Advanced Research Question
- Structural-activity comparisons : Analyze analogs with substituent variations (e.g., thiophene vs. furan in vs. 11). For example, replacing fluorine with chlorine alters electronic effects, impacting target binding .
- Experimental standardization : Control variables like assay conditions (pH, cell lines) and purity thresholds (>95% by HPLC) to minimize discrepancies .
- Meta-analysis : Cross-reference datasets from multiple studies to identify trends (e.g., triazole vs. isoxazole cores in vs. 18) .
What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
- Substituent modulation : Systematically vary groups (e.g., halogen substituents on the phenoxy ring, isoxazole vs. triazole cores) and assess impacts on bioactivity .
- Pharmacophore modeling : Map essential binding features (e.g., hydrogen-bond acceptors from the acetamide group) using tools like Schrödinger’s Phase .
- In vitro validation : Test derivatives against target enzymes (e.g., kinases, oxidoreductases) to correlate structural changes with inhibitory potency .
What are common synthetic intermediates for this compound, and how are they characterized?
Basic Research Question
- 4-Chlorophenoxy acetate : Synthesized via phenol acylation, confirmed by FTIR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR .
- 5-(Furan-2-yl)isoxazole-3-methylamine : Prepared via cyclocondensation of furan-2-carbaldehyde with hydroxylamine, characterized by LC-MS and melting point analysis .
How can reaction mechanisms for key synthetic steps (e.g., isoxazole ring formation) be experimentally validated?
Advanced Research Question
- Kinetic studies : Monitor intermediate formation via in situ FTIR or Raman spectroscopy during cyclization .
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the isoxazole ring .
- Computational validation : Compare DFT-derived activation energies with experimental rate data .
What solvents and catalysts are optimal for synthesizing this compound, and how do they influence yield?
Basic Research Question
- Solvents : DMF enhances nucleophilicity in SNAr reactions; dichloromethane is preferred for acid-sensitive intermediates .
- Catalysts : K₂CO₃ for deprotonation in acylation steps; palladium catalysts for cross-coupling furan-isoxazole moieties .
Yield optimization : Higher temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
How can derivatives of this compound be designed to enhance target binding affinity?
Advanced Research Question
- Bioisosteric replacement : Substitute the furan ring with thiophene () or benzofuran () to improve lipophilicity .
- Linker modification : Replace the acetamide with sulfonamide groups to enhance hydrogen-bond interactions (e.g., ) .
- Docking-guided design : Use AutoDock Vina to screen virtual libraries for improved binding to targets like COX-2 or EGFR .
What analytical approaches resolve discrepancies in reported physicochemical data (e.g., solubility, logP)?
Advanced Research Question
- Multi-method validation : Combine shake-flask and HPLC methods for logP determination; use DSC/TGA for polymorph screening .
- Computational prediction : Apply tools like ACD/Labs or ChemAxon to cross-validate experimental solubility and partition coefficients .
- Crystallography : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction (e.g., ’s centrosymmetric interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
